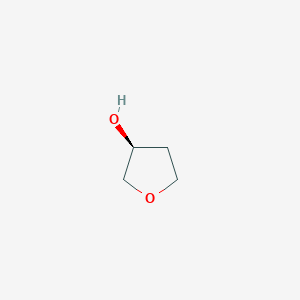

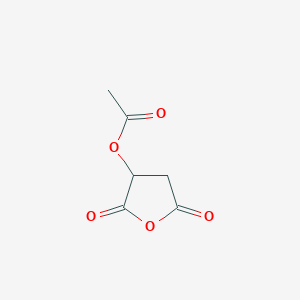

(S)-(+)-3-Hydroxytetrahydrofuran

説明

Introduction to (S)-(+)-3-Hydroxytetrahydrofuran this compound is a compound of interest in organic chemistry due to its utility in asymmetric synthesis and as a building block for complex molecular structures.

Synthesis Analysis

- Boerner et al. (1993) discussed the preparation of 3-(Mesyloxy)-4-hydroxytetrahydrofurans from L-ascorbic acid and D-isoascorbic acid, which were transformed into enantiomerically pure cis- and trans-3-(diphenylphosphino)-4-hydroxytetrahydrofurans (Boerner et al., 1993).

- Yuasa and Tsuruta (1997) synthesized optically active 4-hydroxytetrahydrofuran-2-one and 3-hydroxytetrahydrofuran from optically active ethyl 4-chloro-3-hydroxybutanoate and 4-chloro-1,3-butanediol, respectively (Yuasa & Tsuruta, 1997).

Molecular Structure Analysis

- The synthesis and characterization of various derivatives of hydroxytetrahydrofuran offer insights into its molecular structure. These studies involve transformations leading to various functionalized tetrahydrofuran derivatives.

Chemical Reactions and Properties

- Tandon et al. (1994) described the reaction of S-(+)-3-Hydroxytetrahydrofuran with phenylglyoxallyl chloride to form S-(+)-3-tetrahydrofuranyl benzoyformate, a step towards asymmetric synthesis of S-(+)-atrolactic acid (Tandon, Agarwal, & Leusen, 1994).

- Other studies explore the transformation of hydroxytetrahydrofuran into various other compounds, illustrating its reactivity and chemical versatility.

Physical Properties Analysis

- Research on derivatives of 3-hydroxytetrahydrofuran, like polytetrahydrofuran, sheds light on its physical properties, such as molecular mass distribution and thermal properties (Yuan Yingrui, 2012).

科学的研究の応用

Synthesis Studies : It's used in the syntheses of its enantiomers for studying oxidative stress effects on biological systems (Yuasa & Tsuruta, 1997).

Asymmetric Synthesis : Applied in the asymmetric synthesis of S-(+)-atrolactic acid (Tandon, Agarwal, & Leusen, 1994).

Peptidomimetics Development : Potential use in accessing new peptidomimetics (Defant et al., 2011).

Carbocation Generation : Useful for generating stable carbocations in substrates (Chirskaya et al., 2006).

Insect Antifeedants : Shows potential as insect antifeedants in certain chemical structures (Gebbinck et al., 1999).

Chiral Building Blocks : Serves as a chiral building block in various scientific research applications (Boerner et al., 1993).

Supramolecular Complexes : Forms supramolecular complexes with metal cations, including calcium cations (Sasaki et al., 1994).

Elastic Electron Scattering Studies : Used in studies of elastic electron scattering (Milosavljević et al., 2008).

Environmentally Friendly Synthesis : Involved in new environmentally friendly approaches to synthesis (Tomczyk et al., 2012).

Odour Research : Useful in odor research due to the distinct differences in feature and intensity of its stereoisomers (Zhang et al., 2014).

Hydrogenolysis Studies : Utilized in hydrogenolysis studies over specific catalysts (Chen et al., 2012).

Tautomerism and Vapor-Phase Transformations : Studied for its tautomerism and vapor-phase transformations (Лебедев et al., 2013).

Preparation and Structure Analysis : Its preparation, structure, and derivatives are studied (Sweet & Brown, 1966).

Impact on MALDI TOF MS Analysis : Examines its impact on MALDI TOF MS analysis of amino compounds (Lou et al., 2014).

Improved Synthesis Process : An improved process for its preparation is environmentally benign and cost-effective (Chakraborty et al., 2022).

Electron Scattering Experimental Studies : Its electron scattering properties are studied using experimental and theoretical methods (Vizcaino et al., 2008).

Enantioselective Approach Development : Enantioselective methods for preparing marine epoxylipids have been developed (Kang et al., 2009).

Cyclic Ether Formation Enhancement : Its role in cyclic ether formation from polyalcohol compounds in high temperature liquid water is enhanced by high pressure carbon dioxide (Yamaguchi et al., 2009).

特性

IUPAC Name |

(3S)-oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPCNPCKDGQBAN-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893863 | |

| Record name | (S)-(+)-3-Hydroxytetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86087-23-2 | |

| Record name | (+)-3-Hydroxytetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86087-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-3-Hydroxytetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxytetrahydrofuran, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E76E9MC2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common starting materials for synthesizing (S)-(+)-3-Hydroxytetrahydrofuran?

A1: Several synthetic routes have been explored, with starting materials including:

- L-Malic acid: This method involves esterification of L-malic acid, followed by reduction and cyclization. [, ]

- Epichlorohydrin: pH-controlled ring opening of enantiomerically pure epichlorohydrins with cyanohydrin offers another approach. []

- Ethyl 4-chloro-(S)-3-hydroxybutyrate: This method utilizes deoxidization and cyclization to achieve the desired product. [, ]

- (S)-carnitine: Reduction, salification, and cyclization of (S)-carnitine can also yield this compound. []

Q2: Why is this compound often synthesized rather than extracted from natural sources?

A2: While it might occur naturally, its isolation and purification from natural sources could be complex and yield low quantities. Therefore, stereospecific synthesis from readily available precursors like L-malic acid provides a more efficient and cost-effective approach. []

Q3: What is the significance of the "S" configuration in this compound?

A3: The "S" designation refers to the specific spatial arrangement of atoms around the chiral center, leading to optical activity. This is crucial in pharmaceutical applications where the desired biological activity often resides in a specific enantiomer. [, , , , ]

Q4: How is the enantiomeric purity of synthesized this compound determined?

A4: Techniques like chiral HPLC or analysis of specific rotation values can be employed to assess the enantiomeric excess (e.e.) and confirm the purity of the synthesized compound. [, , ]

Q5: What are the advantages of using L-malic acid as a starting material for this compound synthesis?

A5: L-malic acid is readily available, cost-effective, and the synthetic route from L-malic acid is reported to have a high total yield and minimal racemization during the process. []

Q6: How does the choice of solvent influence the synthesis of this compound?

A6: The choice of solvent can influence reaction rates, selectivity, and product yield. For example, using polar solvents during the cyclization of (S) or (R)-2,4-dihydroxy-N,N,N-trimethyl butyl amine hydrochloride is crucial for the successful synthesis of (S) or (R)-3-hydroxytetrahydrofuran. []

Q7: What spectroscopic techniques are used to characterize this compound?

A7: Common techniques include:

- NMR Spectroscopy (1H NMR): Provides structural information by analyzing hydrogen atom signals. [, , , ]

- IR Spectroscopy: Identifies functional groups present in the molecule. [, ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern. [, ]

Q8: What are some applications of this compound in pharmaceutical synthesis?

A8: It serves as a chiral building block in the synthesis of various pharmaceuticals, including:

Q9: How does this compound contribute to the activity of Afatinib?

A9: While the exact mechanism of action within Afatinib is not fully elucidated in the provided research, its presence as a chiral building block suggests it likely contributes to the drug's binding affinity and selectivity towards its target.

Q10: Has this compound been explored for applications beyond pharmaceuticals?

A10: While the provided research primarily focuses on pharmaceutical applications, its use in asymmetric synthesis, as demonstrated by its reaction with phenylglyoxallyl chloride to produce S-(+)-atrolactic acid, suggests potential applications in other areas of fine chemical synthesis. []

Q11: Can this compound be used to study hydrogen bonding interactions?

A11: Yes, research has used this compound as a model compound alongside other biomass-derived hydroxyl compounds to understand and measure the binding energy of OH···O hydrogen bonds through 1H NMR techniques and density functional theory (DFT) calculations. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)

![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)